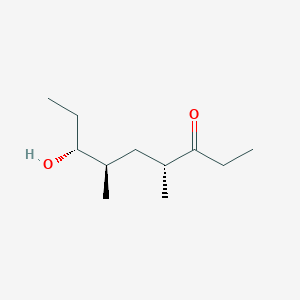
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one is an organic compound with the molecular formula C11H22O2 It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one typically involves multi-step organic synthesis. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon or platinum oxide can be employed in hydrogenation steps. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 7-oxo-4,6-dimethylnonan-3-one.
Reduction: Formation of 7-hydroxy-4,6-dimethylnonan-3-ol.
Substitution: Formation of 7-chloro-4,6-dimethylnonan-3-one.
Scientific Research Applications
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one can be compared with similar compounds such as:
7-hydroxy-4,6-dimethylnonan-3-one: Lacks the stereochemical complexity of the rel-(4R,6R,7R) isomer.
4,6-dimethylnonan-3-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
7-hydroxy-4-methylnonan-3-one: Has a different substitution pattern, affecting its chemical and biological properties.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
InChI Key |
YEKDTNYNLCQHPV-OPRDCNLKSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)C[C@@H](C)C(=O)CC)O |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


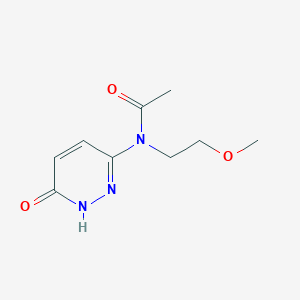
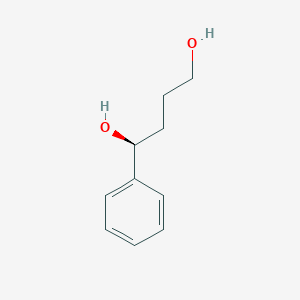
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
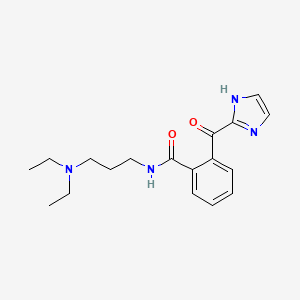
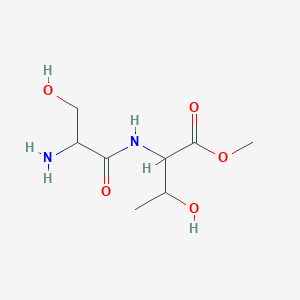

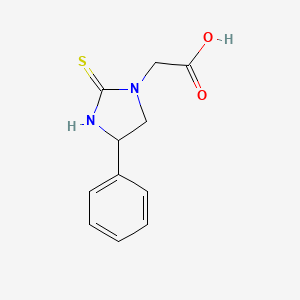
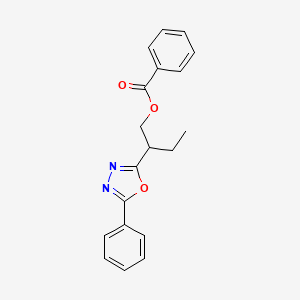
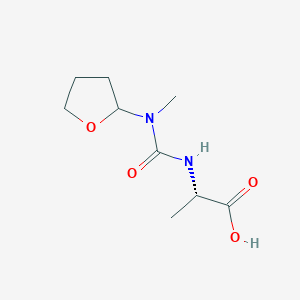
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)


![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
